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Compound of Interest

Compound Name: 3-(5-Cyano-2-fluorophenyl)phenol
CAS No.: 1261995-75-8
Cat. No.: B6370064

Get Quote

Executive Summary

Fluorinated cyanophenols represent a specialized class of acidic phenols where the synergistic
electron-withdrawing effects of cyano (-CN) and fluorine (-F) substituents modulate the
physicochemical properties critical for biological activity. Unlike their widely utilized chlorinated
and brominated analogs (e.g., the herbicide Bromoxynil or the molluscicide Niclosamide),
fluorinated derivatives offer a unique "metabolic shield" and altered lipophilicity profile while
maintaining the acidity required for their primary mechanism of action: uncoupling of oxidative
phosphorylation.

This guide dissects the Structure-Activity Relationship (SAR) of these compounds, focusing on
the delicate balance between acidity (

) and lipophilicity (
) required to traverse mitochondrial membranes and dissipate the proton motive force.

Physicochemical Basis of SAR

The biological potency of cyanophenols is governed by two opposing factors:
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e Acidity (

): The molecule must be acidic enough to release a proton in the mitochondrial matrix (pH
~8) but not so acidic that it exists entirely as an anion in the intermembrane space (pH ~7),
which would prevent membrane re-entry.

e Lipophilicity (

): The anionic form must be delocalized enough to pass through the lipid bilayer, and the
neutral form must be lipophilic enough to diffuse back.

Comparative SAR Table: Halogen Impact

The following table illustrates how substituting Hydrogen with Fluorine, Chlorine, or Bromine
affects the core 4-hydroxybenzonitrile scaffold.

Electronic
Substituent Steric
Compound Est. Est. Effect ( _
(3,5-pos) Radius (A)
)
4-
Hydroxybenz ~ H, H 7.9 1.6 0.00 1.20
onitrile
3-Fluoro-4-
hydroxybenz FH 6.6 1.8 0.34 1.47
onitrile
3,5-Difluoro-
4-
FF ~5.5 2.0 0.68 (Total) 1.47
hydroxybenz
onitrile
3,5-Dichloro-
4-
Cl, Cl 4.8 2.6 0.74 (Total) 1.75
hydroxybenz
onitrile
Bromoxynil Br, Br 4.0 2.8 0.78 (Total) 1.85

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6370064?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Key Insight: Fluorine provides a "middle ground" in acidity. While Bromine drives the

down to ~4.0 (often too acidic for optimal cycling in some biological systems), Fluorine
maintains a

closer to the physiological "Goldilocks Zone" (5.5—-6.5) while offering a smaller steric footprint
than Chlorine or Bromine.

Mechanism of Action: The Proton Shuttle

The defining activity of fluorinated cyanophenols is their ability to act as protonophores. They
uncouple electron transport from ATP synthesis by shuttling protons across the inner
mitochondrial membrane, dissipating the electrochemical gradient (

).
Mechanism Diagram

The following diagram illustrates the cyclic mechanism of uncoupling.
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Caption: The protonophore cycle. The fluorinated cyanophenol (L) accepts a proton in the
acidic intermembrane space, diffuses across the membrane as a neutral species (LH), and
releases the proton in the alkaline matrix.
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Mechanistic Nuance: The charge delocalization onto the cyano group and the electron-
withdrawing fluorine atoms is critical for the return trip of the anion (

). If the charge is too localized (i.e., insufficient electron withdrawal), the anion cannot cross the
hydrophobic membrane core, breaking the cycle.

Synthesis Protocols

The synthesis of fluorinated cyanophenols typically proceeds via nucleophilic aromatic
substitution or the Rosenmund-von Braun reaction. The high stability of the C-F bond requires
specific conditions to avoid defluorination.

Primary Synthetic Route: Cyanation of
Fluorohalophenols

Protocol:

Starting Material: 4-Bromo-2-fluorophenol (or 2,6-difluoro-4-bromophenol).

Reagents: Copper(l) Cyanide (CuCN), N-Methyl-2-pyrrolidone (NMP).

Conditions: 150-160°C, Inert Atmosphere (

), 4—6 hours.

Workup: Oxidative degradation of copper complexes using

or Ethylenediamine/Water.
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Caption: Rosenmund-von Braun synthesis pathway for converting brominated fluorophenols
into fluorinated cyanophenols.

Specific Biological Applications
Molluscicidal Activity
While niclosamide (a chlorinated salicylanilide) is the industry standard for controlling

Oncomelania snails (schistosomiasis vectors), fluorinated cyanophenols act as potent
precursors or active metabolites.

¢ SAR Insight: The 3,5-difluoro motif mimics the steric bulk of the 3-chloro group in
niclosamide but with higher metabolic stability. The cyano group provides the necessary
acidity (
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~6) to act as a protonophore in the snail's mitochondria, leading to rapid oxygen
consumption and death via metabolic exhaustion.

Herbicidal Activity

Analogous to Bromoxynil, fluorinated cyanophenols inhibit photosynthesis (Photosystem II) and
uncouple oxidative phosphorylation in plants.

» Advantage: Fluorinated analogs often show faster translocation in phloem due to lower
lipophilicity compared to their brominated counterparts, potentially offering better control of
deep-rooted weeds, though often at the cost of lower contact toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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activity-relationship-sar-of-fluorinated-cyanophenols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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